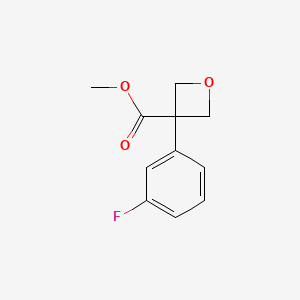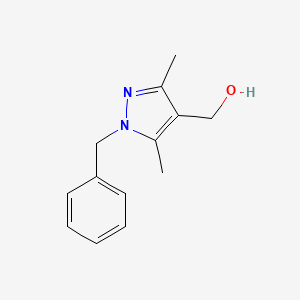
4-Fluoro-2-(phenylethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(phenylethynyl)aniline is an organofluorine compound with the molecular formula C14H10FN. This compound is characterized by the presence of a fluorine atom at the 4-position and a phenylethynyl group at the 2-position of the aniline ring. It is a colorless liquid and is used as a precursor in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-2-(phenylethynyl)aniline can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and functional group tolerance.
Another method involves the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline, which can then be further reacted with phenylacetylene under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-(phenylethynyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(phenylethynyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the phenylethynyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: An organofluorine compound with the formula FC6H4NH2, used as a precursor in various applications.
2-Phenylethynylaniline: A compound similar to 4-Fluoro-2-(phenylethynyl)aniline but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the phenylethynyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H10FN |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
4-fluoro-2-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C14H10FN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 |
InChI-Schlüssel |
QJCGHVOBGBHEBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)




![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)
![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)


